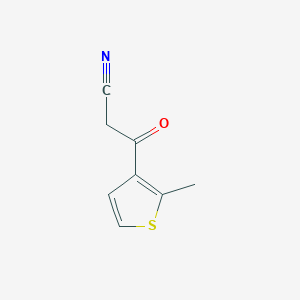
1,2-Dinitrofluoranthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dinitrofluoranthene is a chemical compound with the molecular formula C16H8N2O4 and a molecular weight of 292.2457 g/mol . It is a derivative of fluoranthene, characterized by the presence of two nitro groups at the 1 and 2 positions of the fluoranthene ring. This compound is known for its mutagenic and carcinogenic properties, making it a subject of interest in environmental and health-related studies .
Preparation Methods
The synthesis of 1,2-Dinitrofluoranthene typically involves the nitration of fluoranthene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields this compound along with other nitro derivatives, which can be separated and purified using chromatographic techniques .
laboratory-scale synthesis remains a common approach for obtaining this compound for research purposes .
Chemical Reactions Analysis
1,2-Dinitrofluoranthene undergoes various chemical reactions, including:
Reduction: The nitro groups in this compound can be reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Scientific Research Applications
1,2-Dinitrofluoranthene has several scientific research applications:
Environmental Studies: Due to its mutagenic and carcinogenic properties, this compound is used as a marker for studying the presence and effects of nitroaromatic compounds in the environment.
Mutagenicity Testing: The compound is employed in mutagenicity assays, such as the Ames test, to evaluate the mutagenic potential of various substances.
Analytical Chemistry: This compound is used as a standard in high-performance liquid chromatography (HPLC) for the separation and quantification of nitroaromatic compounds in complex mixtures.
Mechanism of Action
The mutagenic and carcinogenic effects of 1,2-Dinitrofluoranthene are primarily due to its ability to form DNA adducts. The compound undergoes metabolic activation in the body, leading to the formation of reactive intermediates that can covalently bind to DNA. This binding results in DNA damage, which can cause mutations and initiate carcinogenesis . The specific molecular targets and pathways involved in these processes are still under investigation, but the compound’s interaction with cellular enzymes and DNA is a key factor in its biological activity .
Comparison with Similar Compounds
1,2-Dinitrofluoranthene is structurally similar to other nitroaromatic compounds, such as:
3,9-Dinitrofluoranthene: Another isomer of dinitrofluoranthene, known for its strong mutagenic properties.
1,3-Dinitropyrene: A nitroaromatic compound with similar mutagenic and carcinogenic effects.
1,6-Dinitropyrene: Another nitroaromatic compound used in environmental and mutagenicity studies.
Compared to these compounds, this compound is unique in its specific substitution pattern, which influences its chemical reactivity and biological effects .
Properties
CAS No. |
33611-88-0 |
|---|---|
Molecular Formula |
C16H8N2O4 |
Molecular Weight |
292.24 g/mol |
IUPAC Name |
1,2-dinitrofluoranthene |
InChI |
InChI=1S/C16H8N2O4/c19-17(20)13-8-9-4-3-7-11-10-5-1-2-6-12(10)15(14(9)11)16(13)18(21)22/h1-8H |
InChI Key |
ZVFDFXXVLYCTIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=CC(=C(C2=C43)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 1-Methoxy-4-[4-methyl-6-(methylthio)-2-pyrimidinyl]cyclohexanecarboxylate](/img/structure/B13714856.png)




![[(E)-(pyridin-3-ylmethylidene)amino]urea](/img/structure/B13714891.png)

![2-[(tert-Butyldimethylsilyl)ethynyl]-4-methylpyrimidine-5-boronic Acid Pinacol Ester](/img/structure/B13714913.png)



